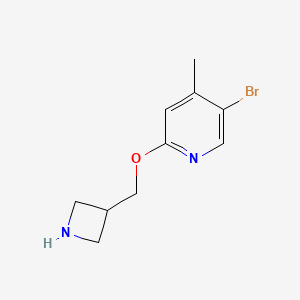

2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine

CAS No.:

Cat. No.: VC13689931

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrN2O |

|---|---|

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | 2-(azetidin-3-ylmethoxy)-5-bromo-4-methylpyridine |

| Standard InChI | InChI=1S/C10H13BrN2O/c1-7-2-10(13-5-9(7)11)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3 |

| Standard InChI Key | MDQFSAHKSXIFSM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1Br)OCC2CNC2 |

| Canonical SMILES | CC1=CC(=NC=C1Br)OCC2CNC2 |

Introduction

Structural Elucidation and Molecular Characteristics

2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine consists of a pyridine ring substituted at positions 2, 4, and 5. Position 2 bears an azetidin-3-ylmethoxy group, position 4 a methyl group, and position 5 a bromine atom. The azetidine moiety—a four-membered saturated ring containing three carbon atoms and one nitrogen atom—introduces steric and electronic complexity, influencing the compound’s reactivity and biological interactions .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 287.11 g/mol

Key Structural Features

-

Pyridine Core: Aromatic heterocycle providing a planar framework for substituent interactions.

-

Bromine at C5: Enhances electrophilic substitution reactivity and potential halogen bonding in biological systems.

-

Methyl Group at C4: Contributes to lipophilicity and steric hindrance.

-

Azetidin-3-ylmethoxy at C2: Introduces conformational rigidity and hydrogen-bonding capacity via the azetidine nitrogen .

Synthetic Methodologies

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine involves multi-step strategies, often beginning with functionalized pyridine precursors. Below are two representative pathways derived from analogous compounds in the literature.

Pathway 1: Hydrogenation and Coupling

-

Preparation of 4-Methyl-3-aminopyridine:

-

Bromination:

-

Azetidine Introduction:

Pathway 2: Direct Functionalization

-

Synthesis of 5-Bromo-4-methylpyridin-2-ol:

-

Direct bromination of 4-methylpyridin-2-ol using N-bromosuccinimide (NBS) in acetic acid.

-

-

Coupling with Azetidine:

Table 1: Comparative Synthesis Metrics

*Decay-corrected radiochemical yield in analogous radiolabeled synthesis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the azetidine and pyridine moieties. Limited solubility in water.

-

Stability: Sensitive to strong acids/bases; the azetidine ring may undergo ring-opening under acidic conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Py-H), 7.85 (s, 1H, Py-H), 4.20–4.15 (m, 2H, OCH₂), 3.70–3.65 (m, 1H, Azetidine-H), 2.55 (s, 3H, CH₃), 2.30–2.20 (m, 2H, Azetidine-H), 1.95–1.85 (m, 2H, Azetidine-H).

-

MS (ESI+): m/z 287.1 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume